molecular formula C7H16N2O2S B14455169 N,N'-Bis(ethoxymethyl)thiourea CAS No. 68777-50-4

N,N'-Bis(ethoxymethyl)thiourea

Cat. No.: B14455169
CAS No.: 68777-50-4
M. Wt: 192.28 g/mol
InChI Key: FYBYYTSETNWWNU-UHFFFAOYSA-N
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Description

N,N’-Bis(ethoxymethyl)thiourea: is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N,N’-Bis(ethoxymethyl)thiourea often employs large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Bis(ethoxymethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: New thiourea derivatives with different substituents.

Scientific Research Applications

Chemistry: N,N’-Bis(ethoxymethyl)thiourea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other thiourea derivatives .

Biology and Medicine: This compound has shown potential in biological applications due to its ability to interact with various biomolecules. It has been studied for its antibacterial, antioxidant, and anticancer properties .

Industry: In the industrial sector, N,N’-Bis(ethoxymethyl)thiourea is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for use as a stabilizer and catalyst in various chemical processes .

Mechanism of Action

The mechanism by which N,N’-Bis(ethoxymethyl)thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, altering their activity. The sulfur atom in the thiourea group can also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: N,N’-Bis(ethoxymethyl)thiourea is unique due to the presence of ethoxymethyl groups, which enhance its solubility and reactivity compared to other thiourea derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles .

Properties

CAS No.

68777-50-4

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

1,3-bis(ethoxymethyl)thiourea

InChI

InChI=1S/C7H16N2O2S/c1-3-10-5-8-7(12)9-6-11-4-2/h3-6H2,1-2H3,(H2,8,9,12)

InChI Key

FYBYYTSETNWWNU-UHFFFAOYSA-N

Canonical SMILES

CCOCNC(=S)NCOCC

Origin of Product

United States

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